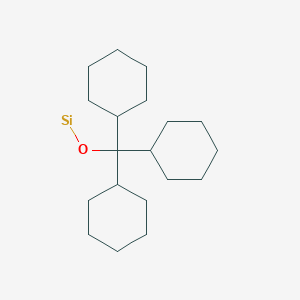
Propionitrile, 2-(1-naphthyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionitrile, 2-(1-naphthyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propionitrile backbone, with a naphthyloxy group attached to the second carbon of the propionitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and in the production of other chemicals
Wirkmechanismus
The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simple aliphatic nitrile with a lower boiling point.
Aminopropionitrile: Contains an amino group in addition to the nitrile group.
Malononitrile: Contains two nitrile groups.
Pivalonitrile: A branched nitrile.
Butyronitrile: A longer-chain aliphatic nitrile.
Uniqueness
Propionitrile, 2-(1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler nitriles and allows for more diverse reactivity and functionality.
Eigenschaften
CAS-Nummer |
35736-15-3 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-naphthalen-1-yloxypropanenitrile |
InChI |
InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3 |
InChI-Schlüssel |
IOUJSARVAFXOBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)


![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)









